Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride
Description
Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group, a propionamidoethyl side chain, and a hydrochloride counterion. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for its role in modulating solubility and stability during drug development. Its structure enables selective deprotection of the Boc group under acidic conditions, making it valuable for sequential functionalization .
Properties
IUPAC Name |
tert-butyl 4-[2-(propanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3.ClH/c1-5-12(18)15-6-7-16-8-10-17(11-9-16)13(19)20-14(2,3)4;/h5-11H2,1-4H3,(H,15,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFFENQCZXSRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1CCN(CC1)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of n-boc piperazine, have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities. These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins.
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules.
Pharmacokinetics
The compound’s predicted properties such as its density (1056±006 g/cm3), melting point (36-41°C), boiling point (3194±320 °C), and vapor pressure (0000339mmHg at 25°C) suggest that it may have good bioavailability.
Result of Action
Similar compounds have been found to be moderately active against several microorganisms, suggesting potential antimicrobial effects.
Action Environment
It is recommended to store the compound in a dark place, sealed in dry, at room temperature, suggesting that light, moisture, and temperature may affect its stability.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₁₅H₂₈BrN₅O₂·HCl (inferred from HRMS [M+Na]⁺ Calcd 508.1310, Found 508.1318) .
- Synthesis : Prepared via a multi-step route starting from tert-butyl piperazine-1-carboxylate derivatives, achieving a 70% yield as a pale orange solid .
- Analytical Data :
The Boc group enhances handling stability, while the propionamidoethyl moiety may contribute to hydrogen bonding or target-specific interactions in bioactive molecules .
Comparison with Similar Compounds
Structural Analogues of Piperazine Derivatives
Piperazine derivatives with tert-butyl carbamate groups are widely employed in medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Observations:
Propargyloxyethyl (CAS 206862-65-9) enables click chemistry for rapid bioconjugation, contrasting with the target compound’s amide-based applications .
Pharmacological Relevance: The 4-aminophenyl derivative (CAS 193902-64-6) is pivotal in synthesizing dopamine receptor ligands, while the target compound’s brominated analog (e.g., 26 in ) targets Mycobacterium tuberculosis via CYP121A1 inhibition .
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